5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide
Overview
Description
5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide is an organic compound that features a naphthalene core substituted with a bromine atom, a carboxamide group, and a phenyl ring bearing both a fluorine and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide typically involves a multi-step process:
Bromination: The bromination of the naphthalene core can be performed using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the brominated naphthalene derivative with the nitrated fluoroaniline derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide linkage, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the amide or other functional groups.
Scientific Research Applications
5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide depends on its specific application:
Enzyme Inhibition: If used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
- 5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide
- 5-bromo-N-(4-fluoro-3-methylphenyl)naphthalene-1-carboxamide
Uniqueness
5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide is unique due to the specific combination of substituents on the naphthalene and phenyl rings, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
5-bromo-N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-10-7-8-15(19)16(9-10)21(23)24/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMVQWRHJHWLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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